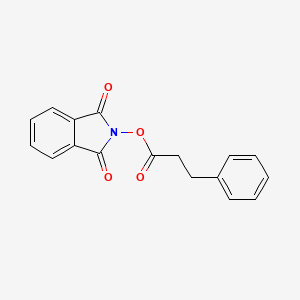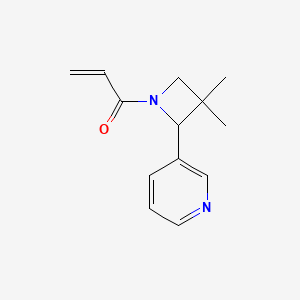![molecular formula C13H14N2O B2688978 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine CAS No. 869945-02-8](/img/structure/B2688978.png)
1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 869945-02-8 . It has a molecular weight of 214.27 . The IUPAC name for this compound is 1-[4-(3-pyridinyloxy)phenyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10(14)11-4-6-12(7-5-11)16-13-3-2-8-15-9-13/h2-10H,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.27 . It is stored at a temperature of 4 degrees Celsius . The compound is in oil form .Applications De Recherche Scientifique
Tautomeric Equilibrium and Hydrogen Bonding
Research on Schiff bases similar to 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine has demonstrated their involvement in tautomeric equilibrium and intramolecular hydrogen bonding. These studies suggest the potential utility of such compounds in understanding chemical reactivity and designing molecules with specific electronic and structural properties. The detailed analysis of N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine, a compound structurally related to our molecule of interest, has shown the existence of phenol-imine and keto-amine tautomers in solid and solution states, influenced by the solvent polarity (Nazır et al., 2000).
Hydrogen-Bonding Patterns in Enaminones
Enaminones, compounds that share functional group similarities with this compound, have been studied for their hydrogen-bonding patterns. These patterns are crucial for understanding the molecular assembly and crystal structures of such compounds, which could be relevant in designing materials with desired physical properties. For example, studies on bromophenyl derivatives have highlighted the significance of bifurcated intra- and intermolecular hydrogen bonding in determining the structural arrangement of molecules in the solid state (Balderson et al., 2007).
Applications in Catalysis and Synthesis
Research on pyrrolidine-based amino alcohols derived from compounds with amine functionalities indicates their use as ligands in catalytic processes, particularly in enantioselective alkylation reactions. This highlights the potential application of this compound in asymmetric synthesis, leveraging its amine group for catalytic activity and selectivity in organic transformations (Gonsalves et al., 2003).
Anticancer Activity of Pyrazolyl Derivatives
Compounds structurally related to this compound, particularly those containing pyrazolyl and aminopyrimidine groups, have been explored for their anticancer properties. Such studies are indicative of the potential therapeutic applications of these compounds, where modifications in their chemical structure could lead to significant biological activity against various cancer cell lines (Alam et al., 2018).
Functional Modification of Polymers
The reactivity of amine compounds, including those structurally related to this compound, has been utilized in the functional modification of polymers. Such modifications can impart desirable properties to polymers, including thermal stability and biological activity, demonstrating the compound's potential in materials science and engineering applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has several hazard statements: H302-H315-H318-H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed. A Material Safety Data Sheet (MSDS) would provide more detailed safety and hazard information .
Propriétés
IUPAC Name |
1-(4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(14)11-4-6-12(7-5-11)16-13-3-2-8-15-9-13/h2-10H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDAKMISBBZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
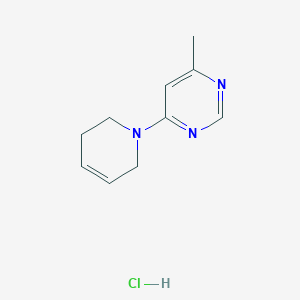

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)
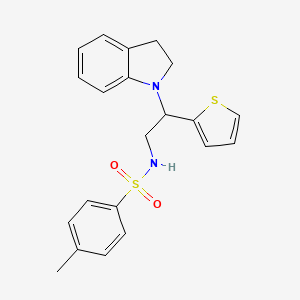
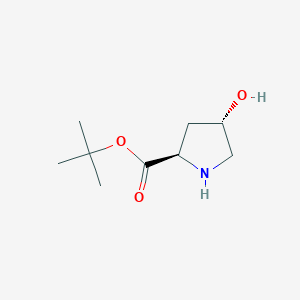
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2688911.png)
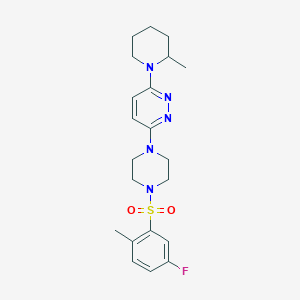
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
